REACTION_CXSMILES
|
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N:8](C)[C:9](=O)[CH2:10][CH3:11].FC(F)(F)C(O)=O.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>ClCCl>[CH2:3]([C:1]1[NH:8][C:9]2[C:22]([CH:2]=1)=[CH:21][C:25]([O:24][CH3:23])=[CH:11][CH:10]=2)[CH3:4]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N-(t-Boc)-4-Methoxy-2-methylaniline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
6.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
amide nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
CON(C(CC)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature of <−25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −50° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Upon completion, the mixture was partitioned between Et2O (50 mL) and 0.5 N HCl (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once more with Et2O (25 mL)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
providing a yellowish-brown oil
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
giving a deep yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (0-20% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC2=CC=C(C=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.261 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |